

Sulfo-Cy7.5 Alkyne for In Vivo Imaging: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy7.5 alkyne**

Cat. No.: **B12367202**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Sulfo-Cy7.5 alkyne**, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. It covers the core properties of the dye, detailed experimental protocols for its use in pre-targeted imaging via copper-catalyzed click chemistry, and representative data for biodistribution and spectral characteristics.

Introduction to Sulfo-Cy7.5 Alkyne

Sulfo-Cy7.5 alkyne is a water-soluble, sulfonated heptamethine cyanine dye that is exceptionally well-suited for in vivo imaging.^{[1][2]} Its key features include:

- Near-Infrared (NIR) Emission: Sulfo-Cy7.5 emits fluorescence in the NIR window (700-900 nm), which allows for deep tissue penetration and minimizes autofluorescence from biological tissues, resulting in a high signal-to-background ratio.^[3]
- High Quantum Yield: Structurally similar to Indocyanine Green (ICG), Sulfo-Cy7.5 incorporates a rigidized trimethylene chain, which enhances its fluorescence quantum yield, leading to brighter signals.^{[1][2]}
- Water Solubility: The presence of sulfonate groups makes the dye highly hydrophilic and soluble in aqueous solutions, which is advantageous for biological applications.

- Click Chemistry Functionality: The terminal alkyne group enables covalent conjugation to azide-modified molecules through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry".

These properties make **Sulfo-Cy7.5 alkyne** a powerful tool for a variety of *in vivo* imaging applications, including cancer imaging, drug delivery tracking, and biodistribution studies.

Core Properties and Quantitative Data

The performance of a fluorescent dye is determined by its photophysical and chemical properties. The following tables summarize the key quantitative data for **Sulfo-Cy7.5 alkyne** and its derivatives.

Table 1: Photophysical Properties of Sulfo-Cy7.5

Property	Value	Reference
Excitation Maximum (λ_{ex})	~778 nm	
Emission Maximum (λ_{em})	~797 nm	
Molar Extinction Coefficient (ϵ)	~222,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ)	~0.21	

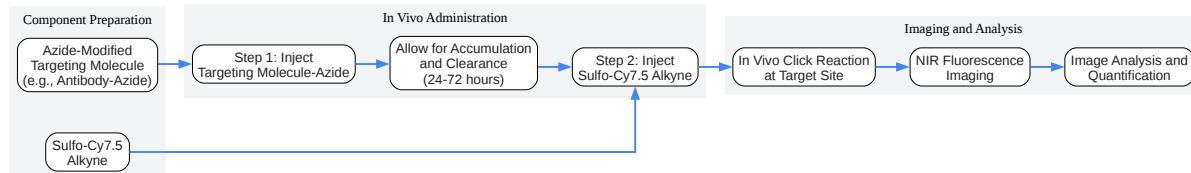
Table 2: Chemical and Physical Properties of Sulfo-Cy7.5 Alkyne

Property	Value	Reference
Molecular Formula	$\text{C}_{48}\text{H}_{48}\text{K}_3\text{N}_3\text{O}_{13}\text{S}_4$	
Molecular Weight	~1120.45 g/mol	
Solubility	Water, DMSO, DMF	
Storage Conditions	-20°C in the dark, desiccated	

Table 3: Representative In Vivo Biodistribution of a Sulfo-Cy7 Labeled Targeting Molecule in a Mouse Model

This table presents illustrative biodistribution data for a ^{68}Ga -labeled Sulfo-Cy7 conjugate targeting the cholecystokinin-2 receptor (CCK2R) in tumor-xenografted mice, expressed as percentage of injected dose per gram of tissue (%ID/g). This data demonstrates the typical distribution pattern observed with targeted cyanine dye conjugates.

Organ	%ID/g (1 hour post-injection)	%ID/g (2 hours post-injection)	Reference
Blood	4.0 \pm 0.4	1.3 \pm 0.2	
Liver	~6-7	~6-7	
Spleen	~4	~3.5	
Kidneys	54.8 \pm 1.1	57.3 \pm 4.6	
Tumor (CCK2R+)	10.1 \pm 0.8 (at 30 min)	7.5 \pm 0.8 (at 90 min)	
Muscle	<1	<1	


Note: Biodistribution is highly dependent on the targeting molecule, animal model, and administration route.

Experimental Protocols

A powerful application of **Sulfo-Cy7.5 alkyne** is in pre-targeted in vivo imaging. This strategy separates the targeting and imaging steps to enhance the target-to-background signal ratio. First, an azide-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site and clear from circulation. Subsequently, the **Sulfo-Cy7.5 alkyne** is injected and rapidly "clicks" to the azide-modified targeting molecule at the site of interest.

Pre-targeted In Vivo Imaging Workflow

The following diagram illustrates the general workflow for a pre-targeted in vivo imaging experiment.

[Click to download full resolution via product page](#)

Pre-targeted in vivo imaging workflow.

Detailed Protocol: Pre-targeted Tumor Imaging

This protocol is a representative example for pre-targeted imaging of a tumor in a mouse model using an azide-modified antibody and **Sulfo-Cy7.5 alkyne**.

Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model).
- Azide-modified antibody targeting a tumor-specific antigen.
- **Sulfo-Cy7.5 alkyne**.
- Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4.
- In vivo imaging system with appropriate NIR filters.
- Anesthetic for animal procedures.

Procedure:

- Preparation of Reagents:

- Reconstitute the azide-modified antibody in sterile PBS to a final concentration of 1-5 mg/mL.
- Reconstitute **Sulfo-Cy7.5 alkyne** in sterile PBS or another biocompatible solvent to a suitable stock concentration (e.g., 1 mM). Further dilute in PBS for injection.
- Administration of Targeting Antibody:
 - Anesthetize the mouse.
 - Administer the azide-modified antibody via intravenous (e.g., tail vein) injection. The typical dose ranges from 10 to 100 µg per mouse, depending on the antibody.
 - Allow the antibody to circulate, accumulate at the tumor site, and clear from non-target tissues. This clearance phase is typically 24 to 72 hours.
- Administration of **Sulfo-Cy7.5 Alkyne**:
 - After the clearance period, anesthetize the mouse.
 - Inject a solution of **Sulfo-Cy7.5 alkyne** (typically 1-10 nmol in 100-200 µL of PBS) via intravenous injection.
- In Vivo Imaging:
 - Image the mouse at various time points post-injection of the **Sulfo-Cy7.5 alkyne** (e.g., 1, 4, 8, and 24 hours) using an in vivo imaging system.
 - Use an excitation filter appropriate for Sulfo-Cy7.5 (e.g., 740-760 nm) and an emission filter in the NIR range (e.g., >790 nm).
 - Acquire both white light and fluorescence images.
- Ex Vivo Analysis (Optional):
 - After the final imaging time point, euthanize the mouse.
 - Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

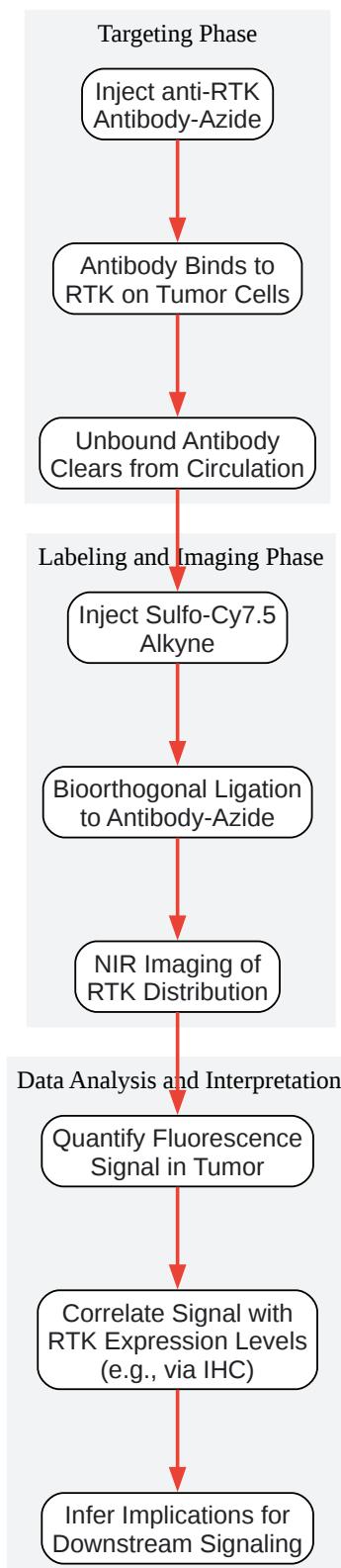
- Image the dissected organs to confirm the *in vivo* signal distribution and quantify fluorescence intensity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The *in vivo* "click" reaction is the core of this imaging strategy. The following diagram illustrates the chemical transformation.

Targeting Molecule-N₃

+



Sulfo-Cy7.5-Alkyne

Cu(I) Catalyst
(*in vivo*)

Targeting Molecule-Triazole-Sulfo-Cy7.5

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry
- PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [Sulfo-Cy7.5 Alkyne for In Vivo Imaging: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12367202#sulfo-cy7-5-alkyne-for-in-vivo-imaging-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com